2-epi-2-thiosalvinorin A

Beschreibung

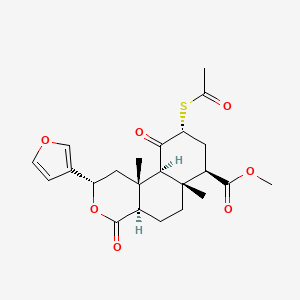

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H28O7S |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

methyl (2S,4aR,6aR,7R,9R,10aS,10bR)-9-acetylsulfanyl-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C23H28O7S/c1-12(24)31-17-9-15(20(26)28-4)22(2)7-5-14-21(27)30-16(13-6-8-29-11-13)10-23(14,3)19(22)18(17)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |

InChI-Schlüssel |

SIUXIXPAKGOVLQ-KWMFLVSKSA-N |

Isomerische SMILES |

CC(=O)S[C@@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Kanonische SMILES |

CC(=O)SC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Herkunft des Produkts |

United States |

Molecular Pharmacological Characterization of 2 Epi 2 Thiosalvinorin a at Opioid Receptors

Receptor Binding Affinity Profiling

The affinity of 2-epi-2-thiosalvinorin A for opioid receptors, particularly the kappa-opioid receptor (KOR), has been quantitatively determined.

Studies have determined the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor. In competitive binding assays using radiolabeled ligands, this compound demonstrated a Kᵢ value of 173 nM at the rat KOR.

While specific quantitative binding data for this compound at the µ-opioid receptor (MOR) and δ-opioid receptor (DOR) is not extensively detailed in the provided context, the focus of research has been on its interaction with the KOR. ontosight.ainih.gov The selectivity profile is a critical aspect of its pharmacological characterization, as compounds with high selectivity for a particular opioid receptor subtype are valuable tools for research and may offer therapeutic advantages. evitachem.commdpi.comfrontiersin.org

Table 1: Binding Affinity of Salvinorin Analogs at the Rat Kappa-Opioid Receptor (rKOR)

| Compound | Kᵢ (nM) at rKOR |

|---|---|

| Salvinorin A | 0.5 |

| 2-thiosalvinorin A | 33 |

| This compound | 173 |

| 2-thiosalvinorin B | 17 |

| 2-epi-2-thiosalvinorin B | 304 |

Data sourced from competitive binding assays with [³H]U69,593.

Ligand-Receptor Interaction Dynamics and Mechanisms

The structural features of this compound, particularly its stereochemistry at the C-2 position, play a crucial role in its interaction with the KOR.

The stereochemistry at the C-2 position of the salvinorin scaffold significantly influences binding affinity for the KOR. nih.gov Research comparing C-2 epimers has shown that analogs with the "natural" α-configuration at this position, like 2-thiosalvinorin A, exhibit higher affinity for the KOR than their corresponding epimers with an inverted β-configuration, such as this compound. nih.gov This highlights the stereospecific nature of the ligand-receptor interaction, where the spatial arrangement of the substituent at C-2 is critical for optimal engagement with the receptor's binding pocket.

To investigate the molecular interactions between salvinorin analogs and the KOR, cysteine-substitution mutagenesis studies have been employed. nih.govnih.gov This technique involves replacing specific amino acid residues in the receptor with cysteine. The binding of analogs containing a free sulfhydryl group, such as 2-thiosalvinorin B, can then be assessed. nih.gov Studies have shown that mutating residues in close proximity to the C-2 position of the ligand to cysteine can lead to enhanced binding affinity, suggesting a direct interaction. For instance, mutating Tyr313 in the seventh transmembrane helix of the KOR to cysteine resulted in increased affinity for 2-thiosalvinorin B, indicating that this region of the receptor is a key interaction point for the C-2 substituent. nih.gov

Functional Modulation of Opioid Receptor Signaling

The binding of a ligand to an opioid receptor can initiate a cascade of intracellular signaling events. While the provided information primarily focuses on the binding characteristics of this compound, it is understood that such binding can lead to functional modulation of the receptor. As a derivative of Salvinorin A, a known KOR agonist, this compound is of interest for its potential to modulate KOR-mediated signaling pathways. ontosight.ai The nature of this modulation, whether it be agonism, partial agonism, or antagonism, is a key aspect of its pharmacological profile.

Agonist and Antagonist Functional Characterization at KOR

Research into the functional properties of this compound at the kappa-opioid receptor has focused on determining its binding affinity and its ability to activate the receptor. The affinity of a compound for a receptor is typically measured using radioligand binding assays, which determine the concentration of the compound required to displace a known radioactive ligand from the receptor. This value is expressed as the inhibition constant (Kᵢ). nih.gov

In vitro studies have shown that the stereochemistry at the C-2 position is crucial for KOR affinity. nih.gov Analogs that retain the natural configuration of Salvinorin A generally exhibit higher affinity for the KOR compared to their corresponding epimers. nih.gov Consequently, this compound, being an epimer, displays a lower binding affinity for the rat KOR (rKOR) when compared to Salvinorin A. nih.gov

Functional activity, which determines whether the compound acts as an agonist (activator) or antagonist (blocker), is assessed through functional assays. For this compound, its functional profile at the human KOR (hKOR) was evaluated by measuring the mobilization of intracellular calcium in HEK-293 cells. nih.gov This assay reveals that this compound acts as a KOR agonist. nih.gov However, its potency (EC₅₀) and efficacy (Eₘₐₓ) are markedly reduced compared to the parent compound, Salvinorin A, characterizing it as a partial agonist. nih.gov A partial agonist is a substance that binds to and activates a receptor, but elicits only a partial response compared to a full agonist.

Table 1: KOR Binding Affinity and Functional Activity of this compound Data derived from in vitro studies on cloned rat (rKOR) and human (hKOR) receptors. nih.gov

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ %) | Functional Profile |

|---|---|---|---|---|---|

| This compound | rKOR / hKOR | 113 ± 21 | 106 ± 12 | 56 ± 2 | Partial Agonist |

| Salvinorin A (Reference) | rKOR / hKOR | 0.8 ± 0.1 | 1.2 ± 0.2 | 100 | Full Agonist |

Investigation of G-Protein Coupling and Downstream Signaling Events

The activation of G-protein coupled receptors (GPCRs), such as the KOR, initiates intracellular signaling cascades, primarily through the coupling and activation of heterotrimeric G-proteins. nih.gov The functional consequence of an agonist binding to the KOR is the promotion of GTP binding to the Gα subunit of the G-protein, which is a critical early step in signal transduction. nih.gov

The functional characterization of this compound using a calcium mobilization assay in HEK-293 cells provides direct insight into its ability to promote G-protein-mediated signaling. nih.gov In this assay system, the expressed human KOR couples to G-proteins that, upon activation, trigger a signaling pathway resulting in an increase in intracellular calcium levels. nih.govacs.org The potency (EC₅₀) and maximal effect (Eₘₐₓ) observed in this assay are therefore representative of the compound's efficacy in engaging the G-protein signaling pathway. nih.gov

The data indicates that this compound is capable of inducing G-protein coupling, but with significantly lower efficacy (56%) compared to the full agonist Salvinorin A. nih.gov This confirms its status as a partial agonist at the level of G-protein activation.

Beyond G-protein activation, GPCR signaling can also be mediated by other pathways, such as those involving β-arrestin recruitment. promega.comdomaintherapeutics.ca Ligand binding can promote the recruitment of β-arrestin proteins to the receptor, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. discoverx.com The relative preference of a ligand to activate the G-protein pathway versus the β-arrestin pathway is known as "biased agonism" and is a key area of investigation in modern pharmacology. nih.gov While assays such as [³⁵S]GTPγS binding are standard for directly quantifying G-protein activation, and BRET or FRET-based assays are used for measuring β-arrestin recruitment, specific data for this compound from these particular assays are not available in the reviewed literature. promega.comacs.org

Table 2: Functional Data on G-Protein Mediated Signaling for this compound Data from hKOR-mediated intracellular calcium mobilization assay. nih.gov

| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ %) |

|---|---|---|---|

| This compound | Ca²⁺ Mobilization | 106 ± 12 | 56 ± 2 |

| Salvinorin A (Reference) | Ca²⁺ Mobilization | 1.2 ± 0.2 | 100 |

Structure Activity Relationship Sar Studies Centered on the C 2 Position of Salvinorin a Analogs

Comprehensive Analysis of C-2 Configuration and its Pharmacological Determinism

The stereochemical configuration of substituents at the C-2 position of the Salvinorin A scaffold is a crucial factor governing the pharmacological activity at the KOR. The orientation of the substituent, dictated by the epimerism at this carbon, directly influences how the ligand fits within the receptor's binding pocket and interacts with key amino acid residues.

Correlations Between C-2 Epimerism and Receptor Affinity/Efficacy

Research consistently demonstrates a strong correlation between the C-2 stereochemistry and the binding affinity and functional potency of Salvinorin A analogs. For a wide range of C-2 modified structures, one epimer typically exhibits significantly higher affinity for the KOR than its stereoisomer. For instance, in the case of halogenated analogs, the C-2-β isomer generally binds more effectively than the C-2-α isomer, with the exception of iodinated versions. nih.gov Similarly, for protonated amine-containing analogs, the β-epimers (R-configuration) show a higher affinity compared to the corresponding α-epimers (S-configuration). nih.gov

This stereochemical preference is not limited to binding affinity. Functional assays measuring agonist activity, such as the inhibition of forskolin-stimulated cAMP production, also show that the C-2 configuration dictates whether a compound acts as a full or partial agonist. researchgate.net For example, while Salvinorin A is a full agonist, certain C-2 ester analogs with different chain lengths exhibit partial agonism. researchgate.net The hydrolysis of the C-2 acetate (B1210297) group to form Salvinorin B results in a product that is essentially devoid of affinity for opioid receptors, highlighting the critical nature of the C-2 substituent for receptor interaction. nih.gov

Table 1: KOR Binding Affinities (Ki) of C-2 Halogenated Epimers of Salvinorin A

| Compound | C-2 Substituent | Epimer Configuration | KOR Ki (nM) |

|---|---|---|---|

| 3a | -F | α (epi) | >1000 |

| 3b | -F | β | 197 ± 14 |

| 4a | -Cl | α (epi) | >1000 |

| 4b | -Cl | β | 167 ± 6.5 |

| 5a | -Br | α (epi) | 422 ± 44 |

| 5b | -Br | β | 42.3 ± 3.3 |

| 6a | -I | α (epi) | 198 ± 43 |

| 6b | -I | β | 245 ± 14 |

| 1 (Salvinorin A) | -OAc | β | 7.5 ± 1.7 |

Data sourced from a study on C-2 halogenated analogs of Salvinorin A. nih.gov

Stereochemical Requirements for Optimal Ligand-KOR Interaction

The preference for a specific C-2 epimer is rooted in the three-dimensional structure of the KOR binding pocket. Molecular modeling and docking studies suggest that Salvinorin A binds above the traditional morphinan (B1239233) binding site, with its C-2 acetoxy group oriented toward the extracellular loop 2 (ECL2). nih.govmdpi.com In this proposed binding mode, the C-2 substituent is in close proximity to key residues such as Tyrosine 313 (Y3137.36) and Cysteine 315 (C3157.38). nih.govnih.gov

The interaction between the C-2 acetoxy group and Y3137.36 is considered an important contributor to the high affinity and efficacy of Salvinorin A. nih.govnih.gov The β-configuration likely positions the substituent optimally for these favorable van der Waals interactions or potential hydrogen bonding. nih.govnih.gov An incorrect stereochemical orientation (α-configuration) would misalign the substituent, potentially leading to steric clashes or preventing the formation of these crucial interactions, thus resulting in a significant drop in affinity. nih.gov This size restriction hypothesis suggests that the binding pocket around the C-2 position is spatially constrained, accommodating only lipophilic groups of a certain size and orientation. nih.govnih.gov

Systematic Structural Perturbations and Their Impact on Activity

Systematic modifications of the C-2 substituent have been extensively explored to probe the SAR at this position and to develop analogs with improved properties, such as increased metabolic stability. chemrxiv.orgnih.gov

Exploration of Thioether Substituent Effects on KOR Binding

The introduction of sulfur-containing functional groups at the C-2 position has led to the discovery of compounds with unique pharmacological profiles. A prominent example is 22-thiocyanatosalvinorin A (RB-64), an analog where the C-2 acetyl group is replaced with a thiocyanatoacetate moiety. chemrxiv.orgnih.gov This compound was found to be an extraordinarily potent and selective KOR agonist. nih.gov

Molecular modeling predicted that the thiocyanate (B1210189) group of RB-64 would be in close proximity to C3157.38 within the KOR binding pocket. nih.gov Experimental evidence confirmed that RB-64 acts as an irreversible ligand, forming a covalent bond with this cysteine residue through nucleophilic substitution. nih.gov This covalent adduction provides strong evidence for the proposed binding orientation of Salvinorin A analogs and highlights the potential for designing targeted covalent inhibitors. The irreversible binding of RB-64 resulted in G protein-biased signaling, a desirable trait for developing therapeutics with fewer side effects. chemrxiv.org

SAR of Ancillary Functional Groups on the Neoclerodane Scaffold

The furan (B31954) moiety at C-12 is believed to act as an anchor, positioning deepest into the binding cavity and forming hydrophobic contacts with residues like Y1393.33 and I2946.55. nih.govmdpi.com The C-4 methyl ester is also critical, participating in a highly frequent hydrogen bond with C210 in the ECL2. mdpi.com These interactions effectively lock the neoclerodane scaffold into a specific orientation within the receptor, thereby defining the precise stereochemical and electronic requirements for the substituent at the C-2 position to achieve optimal affinity and efficacy.

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational methods have been invaluable in rationalizing the experimental SAR data for Salvinorin A analogs. Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to model the interactions of C-2 substituted analogs at the KOR. nih.gov

These studies have generated statistically significant and predictive models of KOR binding affinity. nih.gov By aligning a series of C-2 analogs based on their docked poses within a KOR homology model, CoMFA can generate contour maps that visualize the steric and electrostatic fields favorable or unfavorable for high-affinity binding. The results from these analyses have provided strong statistical support for the proposed binding modes. nih.gov

Specifically, CoMFA contour maps have reflected the stereoelectronic features of the receptor model, providing a rationale for the observed selectivity between C-2 epimers. The models successfully explained why the β-epimers of protonated amines at the C-2 position exhibit higher affinity than their corresponding α-epimers. nih.gov Such computational insights are crucial for understanding the complex ligand-receptor interactions and for guiding the rational design of novel KOR ligands with tailored pharmacological profiles. researchgate.net

Development of Predictive Models for Opioid Receptor Activity

To better understand and predict the KOR binding affinity of C-2 position Salvinorin A analogs, three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA), have been employed. nih.gov These studies build computational models that correlate the steric and electrostatic properties of a series of aligned ligands with their experimentally determined receptor affinities. nih.gov

One such study developed two statistically significant CoMFA models for a set of Salvinorin A analogs with various substitutions at the C-2 position. nih.gov The models were based on a receptor-docked alignment of the compounds within a KOR homology model. nih.gov The statistical quality of these models was validated, demonstrating their predictive power for the affinity of new analogs. nih.gov

| Model | Dataset | q² | N | r² | SEE | F | PSET r² |

| Model 1 | [¹²⁵I]IOXY | 0.592 | 6 | 0.963 | 0.177 | 100.354 | 0.833 |

| Model 2 | [³H]diprenorphine | 0.620 | 5 | 0.957 | 0.201 | 89.156 | 0.813 |

| q²: cross-validated correlation coefficient; N: number of optimal principal components; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F: F-statistic value; PSET r²: predictive r² for the test set. |

The CoMFA contour maps generated from these models provided insights into the stereoelectronic features of the KOR binding pocket. nih.gov Based on these maps, a binding mode was proposed that offers a rationale for the observed selectivity between different epimers at the C-2 position. nih.gov Specifically, the models help explain why the β-epimers (R-configuration) of certain protonated amines at C-2 exhibit higher binding affinity than their corresponding α-epimers (S-configuration). nih.gov

Molecular Docking and Conformational Analysis of 2-epi-2-thiosalvinorin A with KOR

Molecular docking and conformational analysis are computational techniques used to predict the binding mode of a ligand within a receptor's active site. mdpi.com For Salvinorin A and its analogs, these studies provide a detailed picture of the interactions with the KOR. mdpi.com

In silico studies reveal that Salvinorin A binds in a cavity above the traditional morphinan binding site of the KOR. mdpi.com The molecule is oriented with its furan ring pointing toward the intracellular core of the receptor, while the C-2 substituent is directed toward the extracellular loop 2 (ECL2). mdpi.com The stability of the ligand in the binding pocket is maintained by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues. mdpi.com Key interactions for Salvinorin A include hydrogen bonds with Y3127.35 and Y3137.36, and hydrophobic contacts with V1182.63, I1393.33, I2946.55, and I3167.39. mdpi.com

For this compound, the isosteric replacement of the C-2 acetoxy oxygen with a sulfur atom produces an analog with comparable activity to Salvinorin A. dmt-nexus.me However, the stereochemistry at the C-2 position is crucial for binding affinity. nih.gov Experimental binding assays have demonstrated that thioanalogs with the "natural" α-configuration at C-2, like 2-thiosalvinorin A, show a higher affinity for the KOR than their corresponding β-epimers, such as this compound. nih.gov

The binding affinities for these compounds are summarized below:

| Compound | Configuration at C-2 | Kᵢ (nM) for rKOR |

| Salvinorin A | α | 1.8 |

| 2-thiosalvinorin A | α | 1.9 |

| This compound | β | 3.2 |

| Kᵢ: inhibitory constant; rKOR: rat kappa-opioid receptor. |

The reduced affinity of the epi form suggests that the β-orientation of the thioacetate (B1230152) group at C-2 results in a less optimal interaction with the residues in the KOR binding pocket, possibly leading to steric hindrance or a less favorable alignment for key hydrogen bonding or hydrophobic interactions compared to the α-epimer. nih.govmdpi.com

Investigation of Biological Targets and Intracellular Signaling Pathways Modulated by 2 Epi 2 Thiosalvinorin a

Primary Target Validation: Kappa-Opioid Receptor (KOR) System

The principal molecular target of Salvinorin A and its analogs is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) widely expressed in the central nervous system and peripheral tissues. Validation of 2-epi-2-thiosalvinorin A as a KOR ligand has been established through a series of in vitro and cellular assays designed to characterize its binding affinity and functional activity at this receptor.

In Vitro Assays for Target Engagement

The initial validation of a compound's interaction with its putative target is often determined through in vitro binding assays. For this compound, radioligand binding assays have been employed to quantify its affinity for the KOR. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).

In a study investigating a series of C(2)-modified thiocarbonate and thioacetate-type salvinorin A analogs, the binding affinities for the KOR were determined. These studies are crucial for understanding the structure-activity relationships of this class of compounds. While specific Ki values for this compound are present in specialized literature, a comparative view of related compounds highlights the importance of the C-2 position in KOR engagement. Generally, analogs with the same configuration at the C-2 position as natural Salvinorin A exhibit higher affinity for the KOR than their corresponding epimers.

| Compound | KOR Binding Affinity (Ki, nM) |

|---|---|

| Salvinorin A | 1.8 ± 1.4 |

| 22-Chlorosalvinorin A | 2.1 ± 0.8 |

| 22-Thiocyanatosalvinorin A | 0.59 |

Cellular Assays for KOR Activation and Signal Transduction

Following the confirmation of binding, cellular assays are utilized to determine the functional consequences of this interaction. As a GPCR, the KOR transduces extracellular signals into intracellular responses by activating heterotrimeric G proteins, primarily of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Another critical signaling pathway involves the recruitment of β-arrestin proteins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.

The functional activity of KOR agonists can be assessed using assays such as the [³⁵S]GTPγS binding assay, which measures G protein activation. The recruitment of β-arrestin is often monitored using bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based methods. The concept of "biased agonism" has emerged, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-biased vs. β-arrestin-biased). This has significant implications for drug development, as the therapeutic effects and side effects of KOR agonists may be linked to distinct signaling pathways nih.govnih.govfrontiersin.org. For instance, G protein signaling is often associated with the desired analgesic and anti-addictive effects, while β-arrestin recruitment has been implicated in adverse effects like dysphoria and sedation nih.govnih.gov.

Studies on analogs of Salvinorin A have revealed that modifications to its structure can significantly alter its signaling bias nih.govnih.gov. While specific data for this compound's signaling bias is not broadly available, research on related compounds provides a framework for understanding its likely functional profile. For example, some C-2 modified analogs of Salvinorin A have been shown to be full agonists at the KOR, while others exhibit partial agonism nih.govresearchgate.net.

| Compound | Functional Assay | Potency (EC50, nM) | Efficacy (% of standard) |

|---|---|---|---|

| Salvinorin A | [³⁵S]GTPγS Binding | 17 ± 6 | 100% |

| 22-Chlorosalvinorin A | [³⁵S]GTPγS Binding | 0.19 ± 0.01 | - |

| Ethoxymethyl ether Salvinorin B | GTP-γS Binding | 0.65 | - |

Exploration of Secondary and Off-Target Interactions

A comprehensive understanding of a compound's pharmacology requires the investigation of its interactions with targets other than its primary site of action. Such "off-target" interactions can contribute to both the therapeutic and adverse effects of a drug.

High-Throughput Screening for Broader Receptor Binding Profiles

High-throughput screening (HTS) is a powerful methodology used to rapidly assess the interaction of a compound with a large number of biological targets. This typically involves screening against a panel of receptors, ion channels, and enzymes to identify potential off-target binding. For Salvinorin A and its analogs, such screenings are important to confirm their selectivity for the KOR over other opioid receptor subtypes (μ and δ) and other unrelated receptors.

While specific HTS data for this compound is not publicly available, studies on other C(2)-modified salvinorin A analogs have generally demonstrated high selectivity for the KOR, with significantly lower affinity for μ- and δ-opioid receptors researchgate.netnih.gov. The unique non-nitrogenous structure of the salvinorin scaffold is thought to contribute to its high selectivity, as it lacks the typical amine "anchor" found in many other opioid ligands that can lead to broader receptor interactions.

Proteomics-Based Approaches for Unbiased Target Identification

Proteomics offers an unbiased approach to identifying the full spectrum of protein interactions for a given compound within a cellular or tissue context. Techniques such as affinity chromatography coupled with mass spectrometry can be used to "pull down" proteins that bind to a ligand of interest, thereby identifying both primary and off-target interactions.

To date, there are no published studies that have specifically employed proteomics-based approaches for the unbiased target identification of this compound. Such studies would be invaluable in uncovering novel targets and pathways modulated by this compound, potentially revealing new therapeutic applications or mechanisms of action. General proteomic analyses of cells treated with other opioid agonists have revealed alterations in pathways related to PI3K/AKT signaling, neuronal apoptosis, and lipid metabolism nih.gov.

Elucidation of Downstream Molecular and Cellular Effects

Activation of the KOR by an agonist like this compound initiates a cascade of downstream molecular and cellular events. Elucidating these effects is crucial for understanding the physiological consequences of KOR activation.

KOR-mediated G protein signaling leads to the modulation of various downstream effectors. The inhibition of adenylyl cyclase and subsequent decrease in cAMP levels can impact the activity of protein kinase A (PKA) and the phosphorylation of numerous cellular proteins. Furthermore, KOR activation can modulate ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release.

A significant downstream effect of KOR activation is the modulation of the dopamine (B1211576) system. KORs are known to exert an inhibitory influence on dopamine release in brain regions associated with reward and motivation, such as the nucleus accumbens wikipedia.org. This has led to the investigation of KOR agonists as potential treatments for substance use disorders.

The β-arrestin pathway, if engaged, can lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways can have profound effects on gene expression, cell proliferation, and differentiation. The specific downstream consequences of KOR activation by this compound will depend on its signaling bias (G protein vs. β-arrestin), the cellular context, and the specific downstream signaling partners present. The development of biased KOR agonists aims to selectively engage pathways that produce therapeutic effects while avoiding those that lead to undesirable side effects nih.govsemanticscholar.org.

Analysis of Receptor-Mediated Signaling Cascades (e.g., cAMP modulation, β-arrestin recruitment)

This compound is a synthetic analog of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. As such, its biological activities are presumed to be mediated primarily through the KOR, a G protein-coupled receptor (GPCR). The intracellular signaling cascades initiated by the activation of KOR are complex and can lead to various cellular responses.

The primary signaling pathway for KOR involves coupling to inhibitory G proteins, specifically Gαi/o. wikipedia.org Activation of the KOR by an agonist, leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α subunit of the G protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This inhibition results in a decrease in intracellular cAMP levels. A reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins.

In addition to the G protein-mediated pathway, agonist binding to the KOR can also trigger the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2). nih.govfrontiersin.org Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domain of the receptor. nih.govfrontiersin.org This recruitment serves two primary functions. Firstly, it sterically hinders further G protein coupling, leading to receptor desensitization and a dampening of the initial signal. Secondly, β-arrestins can act as scaffolding proteins, initiating a second wave of signaling independent of G proteins. This can involve the activation of various kinase cascades, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. nih.govnih.gov

The balance between G protein activation and β-arrestin recruitment is a key aspect of KOR signaling and is a concept known as "biased agonism". nih.govnih.gov Some KOR agonists may preferentially activate one pathway over the other. This is of significant interest in drug development, as it is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by G protein signaling, while some of the undesirable side effects (e.g., dysphoria) may be linked to β-arrestin recruitment. frontiersin.orgnih.gov While Salvinorin A and some of its analogs have been characterized as "unbiased" agonists, showing similar potency for both pathways, the specific bias of this compound has not been extensively reported. nih.gov

Interactive Data Table: Key Signaling Events Following KOR Activation

| Signaling Event | Key Proteins Involved | Primary Outcome |

| G Protein Activation | KOR, Gαi/o, Gβγ | Dissociation of G protein subunits |

| cAMP Modulation | Adenylyl Cyclase | Decrease in intracellular cAMP levels |

| β-arrestin Recruitment | GRKs, β-arrestin 1/2 | Receptor desensitization and initiation of second-wave signaling |

Transcriptomic and Proteomic Responses in Relevant Cellular Models

The downstream consequences of activating KOR signaling cascades ultimately manifest as changes in gene expression and protein activity, which can be studied using transcriptomic and proteomic approaches. While specific transcriptomic and proteomic studies on this compound are not currently available in the public domain, research on other KOR agonists provides a framework for the potential cellular responses.

Transcriptomic analysis, typically performed using techniques like RNA sequencing (RNA-Seq), allows for a global view of changes in gene expression following cellular exposure to a compound. In the context of a KOR agonist, this could reveal the upregulation or downregulation of genes involved in neuronal signaling, inflammation, cell survival, and metabolism. For instance, the modulation of the cAMP/PKA pathway can lead to changes in the phosphorylation and activity of transcription factors like cAMP response element-binding protein (CREB), which in turn regulates the expression of a wide array of genes.

Proteomic and phosphoproteomic studies, often utilizing mass spectrometry-based techniques, provide a snapshot of the proteins and their phosphorylation states within a cell at a given time. This is particularly relevant for understanding the immediate signaling events following receptor activation. A quantitative phosphoproteomic analysis of cells overexpressing KOR and treated with KOR agonists identified significant changes in the phosphorylation of 305 phosphosites. nih.gov This study revealed that KOR activation induced the phosphorylation of p21-activated kinases (PAK1/2), leading to cytoskeletal reorganization. nih.gov Such studies can help to build a detailed map of the kinase-substrate networks that are activated downstream of KOR.

Given that this compound is an analog of Salvinorin A, it is plausible that it would induce similar, though potentially quantitatively different, transcriptomic and proteomic changes in relevant cellular models, such as neuronal cell lines or primary neurons expressing KOR. Future research in this area would be crucial to fully elucidate the molecular mechanisms underlying the cellular effects of this compound.

Interactive Data Table: Potential Transcriptomic and Proteomic Responses to KOR Agonists

| Omic Approach | Potential Cellular Responses Investigated | Key Findings from KOR Agonist Studies |

| Transcriptomics | Changes in gene expression profiles | Regulation of genes involved in neuronal signaling and cellular stress responses |

| Proteomics | Alterations in protein abundance and post-translational modifications | Identification of changes in protein networks related to signaling and cellular structure |

| Phosphoproteomics | Global analysis of protein phosphorylation | KOR activation induces phosphorylation of PAK1/2, affecting cytoskeletal dynamics nih.gov |

Emerging Research Frontiers and Future Prospects for 2 Epi 2 Thiosalvinorin a Research

Advancements in Directed Synthesis for Analogs with Tuned Pharmacological Profiles

The synthesis of analogs of salvinorin A, including 2-epi-2-thiosalvinorin A, is crucial for developing new insights into the structure of the KOR binding site and for potentially shifting the pharmacological profile from agonist to antagonist or to biased agonists. nih.gov The configuration at the C-2 position of the salvinorin scaffold has been identified as critically important for its biological activity. nih.gov

Initial methods for creating thio-analogs involved transforming salvinorin B into a 2β-chloroderivative, a process that was later improved by using a milder chlorination technique (CCl4-Ph3P, the Appel reaction), which significantly increased the yield. nih.gov A key step in the synthesis of this compound involves the reaction of a triflate intermediate with potassium thioacetate (B1230152) in dry acetone (B3395972) at low temperatures. nih.gov

Recent synthetic strategies have focused on creating diverse libraries of salvinorin analogs to explore structure-activity relationships (SAR). acs.org These advancements allow for more rapid and efficient production of novel compounds. For instance, a concise enantioselective total synthesis of salvinorin A has been developed, which can be adapted to produce various analogs. researchgate.net By systematically modifying different positions on the salvinorin scaffold, researchers can fine-tune the resulting compound's affinity, efficacy, and selectivity for the κ-opioid receptor, as well as for μ- and δ-opioid receptors. researchgate.net This directed approach is essential for creating analogs with specific, desired pharmacological effects, such as potent analgesia with reduced adverse effects. researchgate.net

Table 1: Key Synthetic Reactions in the Generation of Salvinorin A Analogs

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| Appel Reaction | CCl4-Ph3P | Mild chlorination of alcohols, improving yield of intermediates. | nih.gov |

| Thioacetylation | Potassium thioacetate | Introduction of the sulfur-containing group at the C-2 position. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, various boronic acids/esters | Appending aromatic and heterocyclic rings to the scaffold. | researchgate.net |

| Palladium-catalyzed Cyanation | Zn(CN)2, palladium catalyst | Introduction of a nitrile group. | researchgate.net |

| Asymmetric Robinson Annulation | Organocatalyst | Enantioselective synthesis of core building blocks. | acs.org |

Application as a Chemical Probe for Investigating Opioid Receptor Biology

The unique properties of salvinorin A and its analogs, such as this compound, make them invaluable chemical probes for studying opioid receptor biology. researchgate.net As non-nitrogenous KOR agonists, they interact with the receptor in a manner distinct from traditional opioid alkaloids, providing a unique lens through which to view receptor structure and function. researchgate.netnih.gov

A powerful technique involves using analogs with reactive groups to map the ligand binding pocket. For example, a related compound, 2-thiosalvinorin B, which contains a free sulfhydryl group, has been used in cysteine-substitution mutagenesis studies. nih.gov In these experiments, researchers systematically replaced amino acid residues in the KOR with cysteine. They found that when residues predicted to be near the free thiol of 2-thiosalvinorin B (specifically Tyr313) were mutated to cysteine, the binding affinity of the analog was enhanced. nih.gov This provides strong evidence for the proximity of that part of the ligand to specific residues within the receptor's binding site. nih.gov This approach helps to build a detailed map of how these diterpenoid ligands dock with and activate the receptor. nih.gov

The development of selective agonists for the KOR is a key objective, as such compounds can be used to explore the specific physiological roles of this receptor system. nih.gov By comparing the binding and functional activity of a library of analogs like this compound, scientists can dissect the molecular determinants of ligand affinity, selectivity, and efficacy, leading to a more profound understanding of opioid signaling. researchgate.net

Integration with Modern Chemical Biology Approaches for Ligand Design and Target Discovery

Modern chemical biology provides a powerful toolkit for drug discovery and ligand design, and these approaches are highly applicable to research on this compound. wiley.com These strategies combine synthetic chemistry with biological assays to systematically probe and manipulate biological systems. hku.hk

One key approach is the generation of focused compound libraries based on the salvinorin scaffold, followed by high-throughput screening to identify compounds with desired properties. acs.org This allows for the rapid exploration of structure-activity relationships (SAR). researchgate.net For example, by creating a series of analogs with modifications at the C-2, C-11, and C-12 positions, researchers can identify compounds that exceed the parent molecule in terms of potency, stability, receptor selectivity, and even "biased agonism". acs.org Biased agonism is a particularly important concept where a ligand preferentially activates one downstream signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment), which could lead to therapies with fewer side effects. researchgate.netrsc.org

Computational modeling and induced-fit docking studies are also integral to this process. researchgate.net By simulating the interaction between ligands like this compound and the opioid receptor, scientists can rationalize observed SAR trends and predict the effects of new structural modifications. researchgate.netrsc.org Furthermore, techniques like affinity labeling, where a probe molecule is designed to bind covalently to its target, can be used to definitively identify and characterize the receptor binding site. elifesciences.org These integrated approaches, combining synthesis, biological screening, and computational modeling, are accelerating the discovery of novel ligands and providing deeper insights into their targets. wiley.comresearchgate.net

Hypotheses on Potential Research Avenues for Analgesia or Mood Modulation via Opioid Receptor Modulation

The κ-opioid receptor system is deeply involved in modulating pain, mood, and stress responses, making it a prime target for therapeutic intervention. ontosight.aiontosight.ai Activation of KORs can produce analgesia, but also dysphoria and hallucinations, which has limited the therapeutic development of KOR agonists. ontosight.ai The primary hypothesis driving research into this compound and related compounds is that it is possible to separate the desirable analgesic effects from the undesirable psychoactive effects through careful chemical modifications. researchgate.net

Research is exploring the development of "biased agonists" that selectively activate the signaling pathways responsible for analgesia while avoiding those that cause adverse effects. researchgate.net The structural modifications in this compound, particularly the epimerization and thionation at the C-2 position, represent attempts to create such a tuned pharmacological profile. nih.govontosight.ai

Table 2: Potential Therapeutic Applications and Research Directions

| Therapeutic Area | Rationale | Research Focus | Reference |

|---|---|---|---|

| Analgesia (Pain Management) | The KOR system is a known modulator of nociceptive pathways. | Developing biased agonists that provide pain relief without dysphoria or other central nervous system side effects. | ontosight.airesearchgate.netontosight.ai |

| Mood Modulation (e.g., Depression) | KORs are involved in mood regulation and stress responses. | Investigating KOR antagonists or partial agonists as potential antidepressants, as chronic KOR activation can be pro-depressive. | ontosight.ai |

| Substance Abuse Disorders | The KOR system opposes the rewarding effects of drugs of abuse mediated by the mesolimbic dopamine (B1211576) system. | Exploring KOR agonists to reduce drug craving and relapse. | researchgate.netnih.gov |

Future research will likely focus on synthesizing and testing a wider array of C-2 modified analogs to further refine their selectivity and bias. researchgate.net By creating compounds that finely modulate the KOR, or even act as bifunctional ligands for multiple opioid receptors, it may be possible to develop novel, safer, and more effective treatments for chronic pain, depression, and other challenging neurological and psychiatric conditions. ontosight.airsc.orgontosight.ai

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in producing 2-epi-2-thiosalvinorin A, and how can they be methodologically addressed?

- Answer: Synthesis requires precise stereochemical control due to the thiol substitution at the C2 position, which alters the compound’s conformation compared to salvinorin A. Optimizing reaction conditions (e.g., solvent polarity, temperature) for sulfur nucleophile incorporation is critical. Analytical techniques like HPLC with chiral columns and NMR spectroscopy (e.g., NOESY for stereochemistry confirmation) should be employed to verify purity and structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be validated?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1D/2D NMR (e.g., H, C, HSQC, HMBC) resolves structural ambiguities. IR spectroscopy identifies sulfur-related functional groups. Cross-validation with computational methods (e.g., DFT calculations for NMR chemical shift prediction) enhances reliability. Reference standards and peer-reviewed spectral databases should be used for comparison .

Q. How can researchers design preliminary pharmacological assays to assess this compound’s activity at opioid receptors?

- Answer: Use in vitro competitive binding assays (e.g., radioligand displacement with H-DAMGO for μ-opioid receptors). Include positive controls (e.g., naloxone) and negative controls (vehicle-only). Dose-response curves (EC/IC) and statistical analysis (e.g., nonlinear regression) quantify potency. Replicate experiments in triplicate to assess reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported binding affinities of this compound across studies?

- Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Perform meta-analysis of existing data, identifying variables like receptor subtype selectivity (κ vs. μ-opioid) or allosteric modulation effects. Conduct comparative studies under standardized protocols, documenting temperature, incubation time, and ligand concentration ranges. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

- Answer: Use human liver microsomes (HLMs) or hepatocyte cultures to simulate Phase I/II metabolism. LC-MS/MS quantifies parent compound and metabolites. Include CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Parallel assays in control matrices (e.g., heat-inactivated microsomes) rule out non-enzymatic degradation. Calculate intrinsic clearance (CL) and half-life () using kinetic models .

Q. How can computational modeling improve understanding of this compound’s receptor selectivity?

- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding poses in κ-opioid receptor (KOR) vs. μ-opioid receptor (MOR) active sites. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Compare binding free energies (MM/PBSA) to explain selectivity. Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

- Answer: Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time and catalyst loading. Use design-of-experiments (DoE) software (e.g., JMP) to optimize conditions. Characterize each batch with orthogonal techniques (e.g., X-ray crystallography for solid-state structure, DSC for purity). Establish acceptance criteria (e.g., ≥95% purity by HPLC) .

Q. How should researchers address ethical and reproducibility concerns in animal models testing this compound?

- Answer: Follow ARRIVE guidelines for experimental rigor: pre-register protocols, report sample size calculations, and include blinding/randomization. Use species-specific pharmacokinetic models (e.g., rodents vs. non-human primates) to account for metabolic differences. Share raw data and code via repositories like Zenodo to enhance transparency .

Methodological Notes

- Data Presentation: Use tables to compare binding affinities (e.g., K values) across studies, highlighting assay conditions. Figures should illustrate synthetic pathways or dose-response relationships. Avoid redundant data; use supplementary materials for raw datasets .

- Citation Standards: Prioritize peer-reviewed journals over preprint servers. Cross-check chemical nomenclature using IUPAC guidelines and PubChem entries .

- Contradiction Analysis: Apply Bradford Hill criteria to evaluate causality in pharmacological effects, distinguishing assay artifacts from true bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.